molecular formula C6H9NO5 B12062200 N-acetyl-L-((13)C4)aspartic acid

N-acetyl-L-((13)C4)aspartic acid

Cat. No.: B12062200
M. Wt: 179.11 g/mol
InChI Key: OTCCIMWXFLJLIA-OCZMAYJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-L-((13)C4)aspartic acid is a stable isotope-labeled form of the endogenous metabolite N-Acetyl-L-aspartic acid (NAA), where four carbon atoms are replaced with the carbon-13 (13C) isotope . This labeling makes it an essential internal standard for the precise mass spectrometric quantification of NAA in biological samples, thereby improving the accuracy of metabolic profiling studies . In research, NAA is one of the most concentrated molecules in the brain and serves as a primary marker for neuronal health and viability in 1H-NMR and MRS spectroscopic studies . It is involved in several critical neurological processes, including acting as a reservoir for acetate for acetyl coenzyme A synthesis, which is vital for energy derivation and lipid synthesis for myelination . Furthermore, NAA is a precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG) . Beyond its role in the central nervous system, research has revealed that NAA metabolism is implicated in the interface of cancer, immunity, and neurodegeneration, with cancer cells often showing an upregulation of NAA synthesis . The inability to catabolize NAA is the hallmark of the fatal leukodystrophy Canavan disease, making the study of NAA metabolism crucial for understanding this and other neurological disorders . This 13C4-labeled compound is supplied with high chemical purity (98%) and is intended for use in peptide synthesis and metabolic research applications . This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO5

Molecular Weight

179.11 g/mol

IUPAC Name

(2S)-2-acetamido(1,2,3,4-13C4)butanedioic acid

InChI

InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1/i2+1,4+1,5+1,6+1

InChI Key

OTCCIMWXFLJLIA-OCZMAYJFSA-N

Isomeric SMILES

CC(=O)N[13C@@H]([13CH2][13C](=O)O)[13C](=O)O

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Advanced Methodologies in Metabolic Tracing with N Acetyl L 13 C4 Aspartic Acid

Theoretical Foundations of Stable Isotope Tracing and Metabolic Flux Analysis (MFA)

Stable isotope tracing is a cornerstone technique for elucidating the dynamics of metabolic networks. By introducing a substrate enriched with a stable isotope like ¹³C, researchers can follow the journey of these labeled atoms as they are incorporated into various downstream metabolites. This approach, known as Metabolic Flux Analysis (MFA), provides quantitative insights into the rates of metabolic reactions, offering a functional readout of the cellular state. nih.govvanderbilt.edunih.gov

Quantitative Analysis of Carbon Fluxes in Metabolic Networks

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular reactions. vanderbilt.educortecnet.com The process begins with the introduction of a ¹³C-labeled substrate, such as N-acetyl-L-((13)C4)aspartic acid, into a biological system. As the cells metabolize this tracer, the ¹³C atoms are distributed throughout the metabolic network, becoming part of various intermediary and product molecules. nih.govyoutube.com The specific pattern and extent of ¹³C incorporation into these metabolites are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govvanderbilt.edu

This experimental data on isotopomer distribution is then integrated into a computational model that describes the stoichiometry of the metabolic network. vanderbilt.edu By minimizing the difference between the experimentally measured labeling patterns and those predicted by the model, the intracellular fluxes can be estimated. nih.govvanderbilt.edu This analysis can be performed under two conditions:

Steady-State MFA: Assumes that the metabolic and isotopic states are in equilibrium. This is suitable for systems that reach equilibrium quickly.

Isotopically Non-Stationary MFA (INST-MFA): Applied to systems at a metabolic steady state but sampled during the transient phase before isotopic steady state is achieved. nih.gov This is particularly useful for analyzing systems with slow labeling dynamics or large intermediate pools. nih.gov

The quantitative flux data obtained from MFA provides a detailed snapshot of cellular physiology, identifying active pathways, bottlenecks, and metabolic reprogramming in response to various stimuli or disease states. vanderbilt.edunih.gov

Principles of Isotopic Distribution and Redundancy in Metabolic Pathways

The utility of a tracer like this compound lies in its defined labeling pattern. When the ¹³C₄-aspartate moiety enters central carbon metabolism, for instance by conversion to the TCA cycle intermediate oxaloacetate, all four labeled carbons can be tracked. The subsequent enzymatic reactions of the TCA cycle and connected pathways will rearrange these carbons in a predictable manner, leading to specific labeling patterns in other metabolites like malate (B86768), citrate, and glutamate (B1630785). nih.govnih.gov

A key challenge in metabolic network analysis is pathway redundancy, where multiple distinct routes can lead to the formation of the same metabolite. nih.govmdpi.com Isotope tracing is exceptionally well-suited to address this. The specific pattern of ¹³C atoms (the isotopomer distribution) in a product molecule can serve as a fingerprint, revealing the pathway through which it was synthesized. For example, the synthesis of pyruvate (B1213749) from malate can occur via different enzymes, and the resulting labeling pattern in pyruvate derived from ¹³C₄-aspartate would differ depending on the active pathway, allowing for the quantification of the relative flux through these redundant routes. nih.gov Resolving these intersecting and overlapping pathways is often impractical without the use of isotopic tracers. youtube.comnih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for (13)C Tracer Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for ¹³C tracer studies, capable of distinguishing and quantifying metabolites based on their isotopic composition. nih.govnih.gov It offers the unique advantage of determining the specific position of ¹³C labels within a molecule, providing high-resolution data for flux analysis. nih.gov

Direct (13)C NMR Spectroscopy for Resolving Labeled Metabolites

Direct ¹³C NMR spectroscopy involves the direct observation of the ¹³C nucleus. Its main strength lies in the wide chemical shift range of carbon (around 200 ppm), which provides excellent spectral resolution and minimizes peak overlap, a common issue in ¹H NMR. acs.orgacs.org This high resolution allows for the clear identification of labeled metabolites and even the specific carbon positions that have incorporated the ¹³C isotope. acs.org Furthermore, direct detection can observe quaternary carbons (carbons not attached to protons), which are invisible in many proton-based experiments. acs.orgyoutube.com

However, the primary drawback of direct ¹³C NMR is its low sensitivity. This stems from the low natural abundance of ¹³C (~1.1%) and its smaller gyromagnetic ratio compared to protons, resulting in an intrinsically weaker signal. nih.govacs.orgacs.org Consequently, direct detection often requires longer acquisition times or higher sample concentrations. acs.org

Table 1: Comparison of Direct vs. Indirect NMR Detection for ¹³C Tracing

Feature Direct ¹³C NMR Indirect ¹H NMR
Sensitivity Low High
Spectral Resolution High (Wide chemical shift range) Lower (Narrower chemical shift range)
Key Advantage Resolves specific carbon positions, including quaternary carbons. Significantly shorter acquisition times; suitable for lower concentration samples. nih.gov
Key Disadvantage Long experiment times, lower sensitivity. acs.org Spectral overlap can be a challenge; does not detect quaternary carbons directly. nih.gov
Primary Application Positional isotopomer analysis, studies with high enrichment levels. High-throughput metabolomics, dynamic flux studies, samples with limited mass. nih.gov

Indirect (1H) NMR Spectroscopy for Enhanced Sensitivity in (13)C Detection

To overcome the sensitivity limitations of direct ¹³C detection, indirect methods that detect the much more sensitive ¹H nucleus are often employed. nih.govnih.gov These techniques, known as heteronuclear correlation experiments, work by detecting protons that are directly attached to ¹³C atoms. Because the gyromagnetic ratio of protons is about four times that of carbon, the intrinsic sensitivity is significantly higher. nih.govacs.org

This approach allows for the indirect measurement of ¹³C incorporation with much shorter experiment times and is effective for samples with lower metabolite concentrations or lower levels of isotopic enrichment. nih.govnih.gov A key benefit is the ability to simultaneously detect protons attached to both ¹²C and ¹³C, enabling a direct calculation of the fractional enrichment of the isotope in a given metabolite pool from a single set of experiments. nih.gov

Advanced NMR Techniques for High-Resolution Metabolic Mapping

Modern NMR-based metabolomics leverages a suite of advanced, multi-dimensional techniques to provide exceptionally detailed maps of metabolic pathways. These experiments enhance resolution by spreading signals across two or more frequency dimensions. nih.govmdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This is one of the most widely used 2D NMR experiments in metabolomics. mdpi.compressbooks.pub It generates a 2D spectrum with one axis for ¹H chemical shifts and the other for ¹³C chemical shifts, showing correlations between directly bonded proton-carbon pairs. mdpi.com This dramatically reduces spectral overlap compared to 1D spectra and is invaluable for the unambiguous identification and quantification of labeled metabolites in complex mixtures. nih.govpressbooks.pub

Heteronuclear Multiple Bond Correlation (HMBC): This 2D technique detects correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for determining the structure of unknown metabolites and for mapping the connectivity of labeled atoms across a metabolic network.

SOFAST-HMQC: This is a rapid 2D NMR technique that combines selective optimized flip-angle short transient (SOFAST) methods with heteronuclear multiple quantum coherence (HMQC) to significantly reduce experimental time. nih.gov This makes it suitable for high-throughput metabolomics studies where speed is critical. nih.gov

Table 2: Advanced NMR Techniques in Metabolic Tracing

Technique Dimensionality Information Provided Primary Use in ¹³C Tracing
HSQC 2D Correlation between directly bonded ¹H and ¹³C atoms. pressbooks.pub Resolving spectral overlap, identifying and quantifying labeled metabolites in complex mixtures. mdpi.com
HMBC 2D Correlation between ¹H and ¹³C atoms over 2-3 bonds. Structural elucidation, mapping carbon skeleton connectivity.
SOFAST-HMQC 2D Rapid acquisition of ¹H-¹³C correlation spectra. nih.gov High-throughput metabolomics, rapid screening of labeling patterns. nih.gov

Application of Mass Spectrometry (MS) for (13)C Tracer Studies

Mass spectrometry (MS) is a cornerstone analytical technique for ¹³C metabolic flux analysis. It allows for the precise measurement of mass isotopomer distributions in metabolites, which is essential for quantifying metabolic fluxes. When a ¹³C-labeled substrate like this compound is introduced into a biological system, the ¹³C atoms are incorporated into various downstream metabolites. MS analysis of these metabolites reveals shifts in their mass spectra corresponding to the number of ¹³C atoms incorporated. This information is then used to deduce the activity of metabolic pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Patterns of Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for analyzing the isotopic labeling of metabolites in ¹³C tracer studies. nih.gov This method is particularly well-suited for the analysis of volatile and thermally stable compounds, or those that can be made so through chemical derivatization. For many central carbon metabolites, including amino acids and organic acids derived from the metabolism of this compound, GC-MS provides excellent chromatographic resolution and sensitive detection.

In a typical GC-MS workflow for ¹³C metabolic flux analysis, metabolites are extracted from cells or tissues, derivatized to increase their volatility, and then injected into the GC-MS system. shimadzu.com As the compounds elute from the GC column, they are ionized, typically by electron ionization (EI), which causes fragmentation of the molecules. shimadzu.com The resulting mass spectra contain information about the mass-to-charge ratio (m/z) of the parent ion and its various fragments. By analyzing the mass isotopomer distributions of specific fragment ions, researchers can gain positional information about the ¹³C labels within a metabolite's carbon skeleton, which can be crucial for resolving fluxes through converging metabolic pathways. shimadzu.commdpi.com For instance, the analysis of ¹³C labeling in amino acids, which are often readily analyzed by GC-MS after derivatization, can provide detailed insights into the fluxes of central carbon metabolism. nih.gov

Table 1: Exemplary GC-MS Parameters for Metabolite Analysis

Parameter Setting
Injection Mode Splitless
Inlet Temperature 280 °C
Carrier Gas Helium
Flow Rate 1 mL/min
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 50–550 m/z

This table is based on data from a study on fatty acid analysis, which shares common principles with the analysis of other metabolites in ¹³C tracing experiments. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Broader Metabolome Coverage

Liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach to GC-MS and is particularly advantageous for the analysis of a wider range of metabolites, including those that are non-volatile, thermally labile, or highly polar. nih.gov This makes LC-MS an ideal platform for obtaining broader coverage of the metabolome in studies utilizing this compound. Many key intermediates in central carbon metabolism, such as sugar phosphates, nucleotides, and cofactors, are more amenable to LC-MS analysis.

The use of LC-MS allows for the direct analysis of aqueous extracts with minimal sample preparation, often eliminating the need for derivatization. nih.gov Different LC column chemistries and mobile phase compositions can be employed to separate a wide array of metabolites. When coupled with high-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, LC-MS can accurately measure the mass isotopologue distribution of a large number of metabolites simultaneously. escholarship.org This comprehensive data is invaluable for constructing detailed metabolic models and obtaining a more complete picture of cellular metabolism. For example, LC-MS has been successfully used to quantify amino acids and their derivatives in complex biological samples, providing insights into metabolic responses. nih.gov

Tandem Mass Spectrometry (MS/MS) for High-Resolution Isotopic Information

Tandem mass spectrometry (MS/MS), also known as MS², provides an additional layer of specificity and structural information in ¹³C tracer studies. In an MS/MS experiment, a specific precursor ion (e.g., a ¹³C-labeled metabolite) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This technique is instrumental in elucidating the specific positions of ¹³C atoms within a molecule.

By carefully analyzing the fragmentation patterns of labeled metabolites, it is possible to distinguish between different isotopomers (molecules with the same number of ¹³C atoms but at different positions). This high-resolution isotopic information is critical for accurately determining fluxes through specific biochemical reactions. nih.gov For example, MS/MS can be used to confirm the location of heavy isotope labels in peptides, which can be analogous to determining the position of ¹³C in other metabolites. nih.gov This level of detail can help to resolve ambiguities in metabolic pathway structures and provide more constrained and accurate flux estimations. LC-MS/MS methods have been developed for the accurate quantification of amino acids and related compounds without the need for derivatization, highlighting the power of this technique for metabolomic analysis. nih.gov

Computational Frameworks for Metabolic Flux Analysis using this compound Data

The raw mass spectrometry data from ¹³C tracer experiments must be processed and interpreted using sophisticated computational frameworks to estimate intracellular metabolic fluxes. nih.gov These frameworks involve mathematical models that describe the flow of carbon atoms through the metabolic network and algorithms that fit the model to the experimental data.

Isotopomer and Cumomer Models for Flux Estimation

At the heart of ¹³C-metabolic flux analysis are mathematical models that relate the fluxes through metabolic pathways to the measured mass isotopomer distributions of metabolites. Two common modeling frameworks are isotopomer and cumomer models.

Isotopomer Models : An isotopomer is a molecule with a specific isotopic composition at each atomic position. nih.gov For a metabolite with n carbon atoms, there are 2^n possible isotopomers. Isotopomer models track the balance of each of these isotopomers for every metabolite in the network. While comprehensive, this approach can be computationally intensive due to the large number of variables.

Cumomer Models : Cumomers are a more computationally efficient way to represent the same information as isotopomers. nih.gov They represent a collection of isotopomers with a specific labeling pattern in a defined sub-fragment of the molecule. This method simplifies the system of equations that needs to be solved, making the calculation of metabolic fluxes more tractable, especially for larger metabolic networks.

Both models ultimately aim to find the set of metabolic fluxes that best explains the experimentally measured mass isotopomer distributions from the MS data. nih.gov

Analysis of Isotopic Steady-State and Non-Steady-State Conditions

Metabolic flux analysis can be performed under two different assumptions regarding the isotopic labeling of metabolites: isotopic steady-state and non-steady-state.

Isotopic Steady-State : This condition is reached when the isotopic enrichment of metabolites becomes constant over time. nih.gov This implies that the rate of ¹³C incorporation into each metabolite pool is balanced by the rate of its consumption and dilution. To achieve isotopic steady-state, cells are typically cultured with the ¹³C-labeled substrate for a sufficiently long period. nih.gov The analysis of data at isotopic steady-state is computationally simpler and provides a time-averaged view of the metabolic fluxes.

Non-Steady-State : In many biological scenarios, achieving isotopic steady-state is not feasible or desirable, for example, when studying dynamic metabolic responses to a stimulus. nih.gov Isotopically non-stationary metabolic flux analysis (INST-MFA) is a more advanced technique that analyzes the time-course of isotopic labeling before a steady state is reached. nih.gov This approach requires collecting samples at multiple time points and uses more complex mathematical models to account for the changing isotopic enrichments. nih.gov The benefit of INST-MFA is that it can provide more detailed information about flux dynamics and can sometimes resolve fluxes that are not identifiable at a steady state.

Table 2: Comparison of Isotopic Steady-State and Non-Steady-State MFA

Feature Isotopic Steady-State MFA Isotopically Non-Steady-State MFA (INST-MFA)
Experimental Design Single time point after prolonged labeling Multiple time points during label incorporation
Data Requirement Mass isotopomer distributions at steady state Time-course of mass isotopomer distributions
Computational Complexity Relatively lower Higher, requires solving differential equations
Information Obtained Time-averaged metabolic fluxes Dynamic flux information, potentially better flux resolution
Assumption Isotopic enrichment is constant Isotopic enrichment changes over time

Software Tools and Algorithms for (13)C-MFA

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. osti.gov When combined with the use of 13C-labeled substrates, such as this compound, it becomes 13C-MFA, a state-of-the-art method for determining in vivo metabolic fluxes. nih.gov The analysis of data from such experiments is complex and relies on specialized software that can model the metabolic network and estimate the flux values that best explain the measured isotopic labeling patterns. nih.gov

A variety of software tools have been developed to facilitate 13C-MFA. These tools typically require a defined metabolic network model, the isotopic labeling pattern of the substrate, and the measured mass isotopomer distributions of key metabolites. nih.gov From this information, the software employs numerical algorithms to estimate the intracellular metabolic fluxes.

One prominent software package in the field is INCA (Isotopomer Network Compartmental Analysis) . nih.govresearchgate.net INCA is a MATLAB-based tool that is capable of performing both steady-state and isotopically non-stationary metabolic flux analysis. researchgate.net It utilizes the Elementary Metabolite Unit (EMU) framework, which significantly enhances the computational speed for flux calculations. nih.gov A key feature of INCA is its ability to integrate data from various analytical platforms, including both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This is particularly relevant for studies involving this compound, as both techniques can be used to measure the incorporation of 13C into downstream metabolites. Research has demonstrated the utility of INCA in analyzing complex metabolic networks, such as those found in cancer cells, where N-acetyl-aspartic acid was identified as a differentiating metabolite. nih.gov In such studies, INCA is used to calculate steady-state metabolic fluxes by combining extracellular flux rates with 13C mass isotopomer distributions of various metabolites. nih.gov

Another powerful and widely used software suite is 13CFLUX2 . nih.gov This high-performance software is designed to handle large-scale metabolic networks and complex labeling experiments. nih.gov It features a specially developed XML-based language called FluxML for defining metabolic and isotopic models. nih.gov 13CFLUX2 supports high-performance computing environments, enabling scalable investigations. nih.gov The typical workflow with 13CFLUX2 involves modeling the network, simulating the isotopic labeling, estimating flux parameters, and performing statistical analysis. 13cflux.net

FiatFlux is another software tool designed to be user-friendly, particularly for researchers who may not be experts in numerical methods. nih.gov It operates in two modules: one for calculating ratios of converging fluxes from MS data of protein-bound amino acids, and a second for estimating absolute intracellular fluxes using a 13C-constrained flux balancing approach. nih.gov

Other notable software tools include Metran and OpenFlux , which were among the earlier available packages for flux estimation and have contributed to the increased adoption of 13C-MFA. nih.govvanderbilt.edu

The underlying algorithms of these software packages are crucial for their function. Most are based on minimizing the difference between the experimentally measured labeling data and the labeling patterns simulated by the metabolic model. This is typically achieved through non-linear least squares regression . The mathematical framework often involves isotopomer or cumomer balancing equations. The Elementary Metabolite Unit (EMU) framework has become a cornerstone for many modern 13C-MFA software tools due to its computational efficiency in handling large and complex metabolic networks. nih.gov

The selection of a particular software tool often depends on the specific requirements of the study, such as the complexity of the metabolic network, the type of experimental data (steady-state or dynamic), and the computational resources available. For instance, in studies of neuronal metabolism where this compound would be a key tracer, the ability of software like INCA to model compartmentalized metabolism and integrate data from different analytical sources would be highly advantageous. nih.govresearchgate.net

Interactive Data Table of 13C-MFA Software Tools

SoftwareKey FeaturesUnderlying Algorithm/FrameworkAvailability
INCA Steady-state & non-stationary MFA, integrates MS & NMR data. nih.govresearchgate.netElementary Metabolite Unit (EMU) framework. nih.govMATLAB-based tool. researchgate.net
13CFLUX2 High-performance for large networks, uses FluxML language. nih.govCumomer and EMU simulation algorithms. 13cflux.netC++ with Java/Python add-ons. nih.gov
FiatFlux User-friendly, calculates flux ratios and absolute fluxes. nih.gov13C-constrained flux balancing. nih.govOpen source. nih.gov
Metran One of the early comprehensive tools for 13C-MFA. nih.govnih.govBased on the EMU framework. nih.govRequires MATLAB. vanderbilt.edu
OpenFlux Spreadsheet-based interface for model definition. frontiersin.orgElementary Metabolite Unit (EMU) framework. frontiersin.orgOpen source, requires MATLAB. vanderbilt.edu

Research on N Acetyl L 13 C4 Aspartic Acid in Central Nervous System Metabolism

Investigating Neuronal-Specific Metabolic Pathways using (13)C-NAA

N-acetyl-L-((13)C4)aspartic acid, with its carbon backbone entirely labeled with the heavy isotope 13C, provides a unique window into the metabolic activities occurring specifically within neurons. nih.govnih.govmedchemexpress.comyoutube.comnih.govresearchgate.net This is because NAA is synthesized almost exclusively in neurons from aspartate and acetyl-coenzyme A (acetyl-CoA). nih.gov Its subsequent metabolism allows researchers to track the destination of these carbon atoms, revealing key aspects of neuronal function.

Tracing Acetyl-CoA Pool Dynamics and Utilization in Neurons

The acetyl group of NAA is derived from acetyl-CoA, a central molecule in cellular metabolism. nih.govnih.gov By using this compound, researchers can trace the dynamics of the neuronal acetyl-CoA pool. This is crucial for understanding how neurons allocate this key metabolite for various functions, including energy production and biosynthesis. nih.gov

Studies have shown that the level of intramitochondrial acetyl-CoA directly influences the rate of NAA synthesis. nih.govnih.gov Pathological conditions that impair the production of acetyl-CoA, for instance by inhibiting the pyruvate (B1213749) dehydrogenase complex, lead to a corresponding decrease in NAA levels. nih.govnih.gov This strong correlation underscores the utility of labeled NAA in monitoring the health and metabolic status of the neuronal mitochondrial acetyl-CoA compartment. nih.gov The acetyl moiety from NAA can also be a source for other acetylation reactions within the neuron, although its primary fate is linked to energy metabolism and transfer to other cell types. medchemexpress.comnih.gov

Contribution of NAA to Mitochondrial Metabolism and Tricarboxylic Acid (TCA) Cycle Flux

N-acetylaspartate plays a significant role in neuronal mitochondrial bioenergetics. nih.gov The use of this compound allows for the direct measurement of the contribution of NAA-derived carbons to the Tricarboxylic Acid (TCA) cycle, a central hub of cellular respiration. nih.govnih.govnih.govresearchgate.net

The breakdown of NAA releases acetate (B1210297) and aspartate. The labeled acetate can be converted back to acetyl-CoA, which then enters the TCA cycle. nih.gov Furthermore, the aspartate component can also participate in the malate-aspartate shuttle, a mechanism that transports reducing equivalents across the mitochondrial membrane, indirectly supporting ATP production. The acetylation of aspartate to form NAA may facilitate its removal from neuronal mitochondria, which in turn can promote the conversion of glutamate (B1630785) to alpha-ketoglutarate, a key intermediate that fuels the TCA cycle. nih.gov This positions NAA as a critical player in optimizing mitochondrial energy production from various substrates. nih.govmdpi.com

Elucidating the Metabolic Fate of Aspartate and Acetate within Neurons

By tracing the 13C label from this compound, researchers can precisely determine the metabolic fate of both the aspartate and acetate components within neurons. nih.govnih.govmedchemexpress.comnih.gov The labeled aspartate can be utilized in several pathways, including its re-entry into the TCA cycle and its role as a precursor for other amino acids and neurotransmitters. nih.govnih.gov

The labeled acetate, once cleaved from NAA, can be reactivated to acetyl-CoA and enter the TCA cycle for energy production. nih.gov This process is particularly important for understanding how neurons generate energy. The ability to distinguish the metabolic pathways of NAA-derived acetate from other acetate sources is a key advantage of using this isotopically labeled compound. nih.gov

Intercellular Metabolic Exchange between Neurons and Astrocytes

The brain's metabolic complexity arises not just from intracellular pathways but also from the dynamic exchange of metabolites between different cell types, most notably between neurons and astrocytes. nih.govfrontiersin.org this compound has been instrumental in unraveling the details of this metabolic coupling. nih.govresearchgate.netresearchgate.net

Tracing Acetate Transfer via the Neuron-Glia Metabolic Coupling

While NAA is synthesized in neurons, it is primarily catabolized in oligodendrocytes and, to some extent, astrocytes, which possess the enzyme aspartoacylase that breaks down NAA into acetate and aspartate. nih.gov The use of this compound allows for the direct tracing of the acetate moiety as it is transferred from neurons to glial cells. nih.govnih.govmedchemexpress.com

This neuron-to-glia transfer of acetate is a cornerstone of metabolic coupling. The 13C-labeled acetate, once in the glial cell, can be used for various purposes, most notably for the synthesis of fatty acids, which are essential for myelin production and maintenance. nih.govnih.gov This pathway highlights a critical supportive role of glia for neuronal function.

Examination of Carbon and Nitrogen Cycling in Astrocytic and Neuronal Compartments

The breakdown of this compound in astrocytes releases both labeled carbon (from acetate and aspartate) and unlabeled nitrogen (from aspartate). This allows for the examination of how these elements are cycled between astrocytes and neurons. nih.govresearchgate.netresearchgate.net

The 13C-labeled carbons from NAA can enter the astrocytic TCA cycle, leading to the production of labeled glutamate, which can then be converted to glutamine. nih.gov This labeled glutamine can be transferred back to neurons, where it is converted back to glutamate, a primary excitatory neurotransmitter. This process, known as the glutamate-glutamine cycle, is fundamental for neurotransmission and is intricately linked to cellular metabolism. nih.gov By tracing the 13C label, the rate and dynamics of this crucial cycle can be quantified, providing insights into brain activity and health. nih.govresearchgate.net

Impact of Intercellular Metabolic Coupling on Brain Energy Homeostasis

The intricate metabolic cooperation between different cell types in the brain is fundamental to maintaining energy homeostasis. N-acetylaspartate (NAA) plays a significant role in this intercellular metabolic coupling, particularly between neurons and oligodendrocytes. Synthesized predominantly in neuronal mitochondria from aspartate and acetyl-coenzyme A, NAA is then transported out of neurons to oligodendrocytes. nih.govnih.gov In these glial cells, the enzyme aspartoacylase cleaves NAA, releasing acetate. nih.gov This acetate is a crucial substrate for the synthesis of fatty acids and steroids, which are essential building blocks for myelin. nih.govnih.gov This neuron-to-oligodendrocyte transfer of a key metabolic substrate exemplifies a vital form of metabolic coupling that supports myelin integrity.

Beyond its role in providing acetate for myelination, NAA metabolism is indirectly linked to neuronal energy production. The synthesis of NAA facilitates the removal of aspartate from neuronal mitochondria. This process can, in turn, promote the conversion of glutamate to alpha-ketoglutarate, a key intermediate that enters the tricarboxylic acid (TCA) cycle for ATP production. nih.govnih.gov By enhancing mitochondrial energy generation from glutamate, NAA metabolism supports the high energy demands of neurons. nih.gov However, while NAA is linked to glutamate metabolism, recent studies using in vivo MRS in healthy humans did not find a significant correlation between the concentrations of NAA and glutamate. This suggests that NAA may not serve as a major, rapidly accessible reservoir for replenishing the glutamate pool during signaling or stress. nih.gov

Mapping Key Biochemical Cycles and Anaplerotic/Cataplerotic Pathways

The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, and its proper functioning relies on a balance between reactions that replenish its intermediates (anaplerosis) and those that draw them away for biosynthesis (cataplerosis). researchgate.netwikipedia.org The metabolism of NAA is intertwined with these pathways.

Cataplerotic pathways deplete TCA cycle intermediates for use in other biosynthetic processes. wikipedia.org The breakdown of NAA in oligodendrocytes to provide acetyl-CoA for lipid synthesis is a prime example of a cataplerotic process that is linked to, but downstream of, the TCA cycle. Acetyl-CoA itself is a primary substrate for the cycle, but when derived from NAA and used for myelination, it represents an outflow of carbon from central energy metabolism toward specialized biosynthesis. nih.gov

Anaplerotic reactions replenish these intermediates. wikipedia.org The synthesis of NAA itself is linked to the regulation of TCA cycle intermediates. It is synthesized from L-aspartate, which is formed from the TCA cycle intermediate oxaloacetate via transamination. mdpi.com By utilizing aspartate, NAA synthesis can influence the concentration of the aspartate pool, which is in dynamic equilibrium with oxaloacetate. Furthermore, the synthesis of NAA and its subsequent export from neurons may facilitate the flux of glutamate into the TCA cycle via conversion to another intermediate, α-ketoglutarate, thereby influencing the cycle's substrate availability. nih.govnih.gov

Regulation of Aspartate and Glutamate Metabolism

NAA metabolism is closely tied to the regulation of two of the brain's most important amino acids: aspartate and glutamate. NAA is synthesized directly from L-aspartate and acetyl-CoA by the enzyme L-aspartate-N-acetyltransferase in neuronal mitochondria. nih.gov This synthesis pathway represents a significant metabolic fate for neuronal aspartate.

The regulation of NAA synthesis can therefore influence the size and turnover of the neuronal aspartate pool. nih.gov L-aspartate itself functions as an excitatory neurotransmitter, though its role is considered secondary to glutamate. mdpi.com The relationship between NAA and glutamate is also significant. Studies have shown that facilitating the removal of aspartate through NAA synthesis can promote the conversion of glutamate into α-ketoglutarate, which then enters the TCA cycle. nih.govnih.gov This suggests a metabolic link where NAA production can drive glutamate catabolism for energy production. While a direct metabolic coupling for rapid neurotransmitter replenishment has been questioned, the broader influence of NAA on the balance of these key amino acid pools remains an area of active investigation. nih.gov In pathological states such as amyotrophic lateral sclerosis (ALS), significant decreases in the levels of aspartate, glutamate, and NAA in the spinal cord suggest a generalized defect in the metabolism of these interconnected neuroexcitatory compounds. nih.gov

Investigation of Lipid and Myelin Biosynthesis Pathways

One of the most well-established functions of NAA is its role as a precursor for lipid and myelin synthesis. nih.govnih.govnih.gov This process is a clear demonstration of the metabolic compartmentalization and cooperation between neurons and oligodendrocytes. While NAA is synthesized almost exclusively in neurons, the enzyme that degrades it, aspartoacylase, is located primarily in oligodendrocytes. nih.govnih.gov

Following its synthesis, NAA is transported from the neuronal axon to the cytoplasm of the oligodendrocyte. nih.gov There, aspartoacylase hydrolyzes NAA into aspartate and acetate. nih.gov This liberated acetate is then activated to acetyl-CoA and serves as a primary source of acetyl groups for the synthesis of fatty acids and steroids, which are critical components of the myelin sheath. nih.govnih.gov

Studies using radiolabeled [14C-acetyl]NAA have demonstrated that the acetyl group from NAA is efficiently incorporated into myelin lipids in the rat optic system. nih.gov Research comparing the efficiency of NAA and acetate as lipid precursors during rat brain development found that NAA is a more efficient precursor. nih.gov This is attributed to the much higher concentration of NAA in the brain compared to acetate. nih.gov The importance of this pathway is starkly illustrated by Canavan disease, a fatal genetic disorder caused by mutations in the gene for aspartoacylase, which leads to a failure of NAA catabolism and severe dysmyelination. nih.govnih.gov

Table 1: Incorporation of Radiolabeled Precursors into Brain Lipids This table summarizes findings from a study comparing the efficiency of N-acetyl-L-aspartate (NAA) and Acetate (AcA) as precursors for lipid synthesis in the developing rat brain. Data is expressed as the percentage of total recovered radioactivity incorporated into the lipid fraction 4 hours after intracerebral injection.

Age of Rat Precursor % Incorporation into Lipids
8 days old [14C]-NAA 42.9%
15 days old [14C]-NAA Not specified
22 days old [14C]-NAA 65.7%
8, 15, 22 days old [14C]-AcA Constant across all ages

Source: Adapted from Burri et al., Dev Neurosci, 1991. nih.gov

Analysis of Neurotransmitter Precursor Pools

NAA itself is not a classical neurotransmitter, but it serves as a direct and crucial precursor for the synthesis of the most abundant peptide neurotransmitter in the mammalian brain, N-acetylaspartylglutamate (NAAG). nih.govnih.gov NAAG is synthesized in the neuronal cytoplasm from NAA and glutamate. mdpi.comnih.gov Therefore, the availability of NAA directly influences the precursor pool for this significant neuropeptide.

Furthermore, because NAA is synthesized from L-aspartate, its metabolism indirectly regulates the pool of aspartate available for other functions, including its role as an excitatory neurotransmitter. mdpi.comnih.gov L-aspartate is co-released with glutamate in some synapses and acts on NMDA receptors. mdpi.com By consuming aspartate for its synthesis, NAA metabolism can modulate the size of the aspartate neurotransmitter pool. The entire metabolic network, including the transport of branched-chain amino acids and aromatic amino acids into the brain, creates a competitive environment for the uptake of neurotransmitter precursors, and the high concentration of NAA and its metabolic activity are a key part of this broader regulatory landscape. wikipedia.org

Studies on N-acetyl-L-aspartic acid Metabolism in Experimental Neurological Disorder Models

The concentration of NAA is widely regarded as a marker of neuronal health and viability, and its metabolism is significantly altered in numerous neurological disorders. nih.govnih.gov Studies using experimental models and patient tissues have provided crucial insights into these alterations.

The most profound example is Canavan disease, a fatal leukodystrophy resulting from a genetic deficiency of the enzyme aspartoacylase. nih.gov This deficiency prevents the breakdown of NAA, leading to its massive accumulation in the brain, which in turn causes widespread spongiform degeneration of white matter and severe dysmyelination. nih.govnih.gov

In models of ischemic stroke, NAA levels decline rapidly and significantly in the infarcted tissue, reflecting neuronal damage and death. nih.gov Studies in patients with amyotrophic lateral sclerosis (ALS) have found reduced levels of NAA, along with aspartate and NAAG, in the spinal cord, indicating a disruption in the metabolic pathways of these related compounds. nih.gov Similarly, altered NAA metabolism has been observed in the brains of patients with frontotemporal dementia, Alzheimer's disease, and autism spectrum disorders, often with region-specific changes that may serve as biomarkers for disease processes. mdpi.comucl.ac.uk

Alterations in NAA Metabolic Flux in Response to Pathological Conditions

Metabolic flux refers to the rate of turnover of molecules through a metabolic pathway. The use of isotopically labeled compounds like this compound is essential for directly measuring these fluxes in vivo.

A key study using ¹³C MRS with infusion of [1-¹³C]glucose directly measured the synthesis rate (flux) of NAA in the human brain. nih.gov In healthy control subjects, the NAA synthesis rate (V(NAA)) was determined to be 9.2 ± 3.9 nmol/min/g. nih.gov In stark contrast, patients with Canavan disease, despite having pathologically elevated concentrations of NAA, showed a significantly reduced synthesis rate of 3.6 ± 0.1 nmol/min/g. nih.gov This finding suggests that the synthesis of NAA in Canavan disease is inhibited by the limited supply of its precursor, aspartate, and/or by product inhibition from the high levels of accumulated NAA. nih.gov

In response to acute pathological conditions like ischemic injury, the net flux of NAA is dramatically altered. Following an infarct, NAA levels can drop to 50% of control levels within 6 hours and to 20% within 24 hours, indicating that the rate of NAA degradation and clearance from damaged and dying neurons far exceeds the rate of synthesis. nih.gov This negative flux, reflected by the declining concentration, serves as a sensitive marker for acute neuronal injury and loss. nih.govnih.govnih.gov

Table 2: N-acetyl-L-aspartate (NAA) Synthesis Rate in Human Brain This table shows the in vivo NAA synthesis rate (V(NAA)), or metabolic flux, as measured by ¹³C magnetic resonance spectroscopy.

Condition NAA Synthesis Rate (V(NAA)) (nmol/min/g) NAA Concentration
Healthy Controls 9.2 ± 3.9 Normal
Canavan Disease 3.6 ± 0.1 Significantly Increased

Source: Adapted from Moreno et al., J Magn Reson Imaging, 2001. nih.gov

Q & A

Q. How is N-acetyl-L-((13)C4)aspartic acid synthesized for isotopic labeling in metabolic studies?

Methodological Answer: The synthesis typically involves introducing ¹³C isotopes at specific carbon positions (e.g., C4) during the acetylation of L-aspartic acid. Solid-phase synthesis or enzymatic methods are employed, with purity validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Isotopic enrichment (≥98%) is confirmed using mass spectrometry (MS) and isotope ratio analysis .

Q. What analytical methods are used to detect and quantify this compound in biological samples?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a reversed-phase C18 column is standard. Mobile phases often include 0.1% formic acid in water and acetonitrile. Quantification relies on isotopic internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects. NMR (¹H and ¹³C) is used for structural confirmation, referencing databases like NIST Chemistry WebBook .

Q. What safety protocols are required when handling this compound in laboratory settings?

Methodological Answer: Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of inhalation or skin contact, rinse thoroughly with water. Store at -20°C in airtight containers. Follow institutional guidelines for hazardous waste disposal, as outlined in safety data sheets (SDS) .

Advanced Research Questions

Q. How does this compound participate in neuronal metabolism, and what experimental models are used to validate its role?

Methodological Answer: It serves as a precursor for neuronal N-acetylaspartylglutamate (NAAG) synthesis. Isotopic tracing in primary neuron cultures or transgenic mouse models is used to track ¹³C incorporation into metabolites via LC-MS. Knockout models (e.g., aspartoacylase-deficient mice) help study accumulation effects. Data interpretation requires normalization to total protein content and comparison with unlabeled controls .

Q. How can researchers resolve discrepancies in NMR data when analyzing isotopically labeled N-acetyl-L-aspartic acid in complex matrices?

Methodological Answer: Use 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping peaks in biological extracts. Compare chemical shifts with reference standards (e.g., NIST data ). For quantification, integrate ¹³C satellite peaks in ¹H NMR spectra and apply line-shape fitting algorithms to account for signal splitting .

Q. What strategies are employed to track the metabolic fate of this compound in in vivo studies?

Methodological Answer: Administer the compound via intraperitoneal injection or oral gavage in rodent models. Collect blood, cerebrospinal fluid (CSF), and tissue homogenates at timed intervals. Use isotopomer analysis (e.g., ¹³C-MFA—metabolic flux analysis) to map carbon flow into the TCA cycle or neurotransmitter pools. Validate findings with knockout models or enzyme inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.